Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 2-chloro-N-[2-(phenylsulfanyl)phenyl]propanamide
Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 2-chloro-N-[2-(phenylsulfanyl)phenyl]propanamide
Executive Summary
2-chloro-N-[2-(phenylsulfanyl)phenyl]propanamide (CAS: 879319-04-7) is a highly versatile, bifunctional synthetic intermediate widely utilized in medicinal chemistry and advanced organic synthesis[1]. Featuring an electrophilic alpha-chloro amide moiety coupled with a nucleophile-susceptible diphenyl sulfide core, this compound serves as a critical precursor for the construction of complex sulfur-nitrogen heterocycles, most notably dibenzo[b,f][1,4]thiazepines. This whitepaper provides an in-depth analysis of its structural properties, mechanistic reactivity, and validated experimental protocols for its synthesis and downstream application.
Physicochemical Properties & Structural Analysis
Understanding the baseline properties of 2-chloro-N-[2-(phenylsulfanyl)phenyl]propanamide is essential for optimizing reaction conditions, particularly regarding solvent selection and thermal stability[2].
| Property | Value / Description |
| Chemical Name | 2-chloro-N-[2-(phenylsulfanyl)phenyl]propanamide |
| Common Synonyms | 2-chloro-N-[2-(phenylthio)phenyl]propanamide |
| CAS Registry Number | 879319-04-7 |
| Molecular Formula | C15H14ClNOS |
| Molecular Weight | 291.80 g/mol |
| Structural Features | Alpha-chloro amide, Diphenyl thioether |
| Storage Conditions | -20°C to 4°C (Protect from moisture and light) |
| SMILES | CC(Cl)C(=O)Nc1ccccc1Sc2ccccc2 |
Data supported by commercial and chemical database standards[3].
Chemical Reactivity & Mechanistic Pathways
As a Senior Application Scientist, it is crucial to view this molecule not just as a static structure, but as a dynamic system of electrophilic and nucleophilic nodes.
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The Alpha-Chloro Amide Node: The chlorine atom at the alpha position of the propanamide group is highly activated by the adjacent electron-withdrawing carbonyl group. This makes the alpha-carbon highly susceptible to nucleophilic attack (S_N2) by primary or secondary amines.
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The Diphenyl Sulfide Core: The sulfur atom bridges two phenyl rings. The phenyl ring not attached to the amide nitrogen is electron-rich due to the +M (mesomeric) effect of the sulfur atom. This activates the ortho and para positions toward Electrophilic Aromatic Substitution (EAS).
When subjected to Lewis acid catalysis, the alpha-chloro group can be abstracted to form a highly reactive carbocationic species (or a polarized complex), which is rapidly trapped by the adjacent electron-rich phenyl ring. This intramolecular Friedel-Crafts alkylation forms a 7-membered thiazepine ring.
Divergent synthetic pathways of 2-chloro-N-[2-(phenylsulfanyl)phenyl]propanamide.
Validated Experimental Protocols
Protocol A: Synthesis of 2-chloro-N-[2-(phenylsulfanyl)phenyl]propanamide
This protocol details the acylation of 2-aminodiphenyl sulfide. The system is designed to be self-validating, ensuring high fidelity at each step.
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Reagents:
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2-Aminodiphenyl sulfide: 10.0 mmol (1.0 eq)
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2-Chloropropanoyl chloride: 12.0 mmol (1.2 eq)
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Triethylamine (Et3N): 15.0 mmol (1.5 eq)
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Anhydrous Dichloromethane (DCM): 50 mL
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Step-by-Step Methodology:
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Preparation: Purge a 100 mL round-bottom flask with inert gas (N2 or Ar). Add 2-aminodiphenyl sulfide and anhydrous DCM.
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Base Addition: Add Et3N to the stirring solution. Causality: Et3N acts as an acid scavenger. Neutralizing the HCl generated during the reaction prevents the protonation of the weakly nucleophilic aniline derivative, maintaining its reactivity.
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Temperature Control: Submerge the flask in an ice-water bath to reach 0 °C. Causality: The reaction between anilines and acyl chlorides is highly exothermic. Low temperatures prevent the formation of ketene side-products via dehydrohalogenation of the acid chloride.
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Acylation: Add 2-chloropropanoyl chloride dropwise over 30 minutes via an addition funnel.
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Propagation: Stir at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to ambient temperature (20-25 °C) for 3 hours.
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Self-Validation (In-Process Control): Perform Thin-Layer Chromatography (TLC) using an 8:2 Hexane/Ethyl Acetate eluent. The starting amine will appear as a UV-active, ninhydrin-positive spot. The reaction is complete when this spot disappears, replaced by a higher Rf, ninhydrin-negative spot (the amide).
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Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO3. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
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Purification: Purify the crude residue via silica gel flash chromatography to yield the pure product[3].
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Protocol B: Downstream Cyclization to Dibenzo[b,f][1,4]thiazepine Core
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Reagents:
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2-chloro-N-[2-(phenylsulfanyl)phenyl]propanamide: 5.0 mmol (1.0 eq)
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Aluminum chloride (AlCl3): 15.0 mmol (3.0 eq)
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1,2-Dichlorobenzene (DCB): 25 mL
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Step-by-Step Methodology:
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Activation: Suspend AlCl3 in DCB under N2. Add the amide substrate in one portion. Causality: AlCl3 acts as a potent Lewis acid, coordinating with the alpha-chlorine atom to generate a highly electrophilic center at the alpha-carbon.
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Cyclization: Heat the mixture to 120 °C for 4-6 hours. Causality: Elevated thermal energy is required to overcome the activation barrier for the intramolecular Electrophilic Aromatic Substitution (EAS) onto the adjacent deactivated phenyl ring.
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Self-Validation: LC-MS analysis of an aliquot (quenched in MeOH) should indicate the disappearance of the m/z 292 [M+H]+ peak (starting material) and the appearance of the m/z 256 [M+H]+ peak, corresponding to the loss of HCl during cyclization.
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Workup: Cool to 0 °C and carefully quench by slow addition of ice water (highly exothermic). Extract with Ethyl Acetate, wash with 1M NaOH, dry, and concentrate.
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Applications in Drug Development
The dibenzo[b,f][1,4]thiazepine scaffold, readily accessible from this intermediate, is a privileged structure in neuropharmacology. Derivatives of this core are fundamental to the architecture of atypical antipsychotics (e.g., Quetiapine, Clothiapine). The presence of the methyl group (derived from the propanamide chain) introduces a chiral center, allowing medicinal chemists to explore stereospecific binding affinities at dopamine (D2) and serotonin (5-HT2A) receptors. By utilizing 2-chloro-N-[2-(phenylsulfanyl)phenyl]propanamide, researchers can rapidly generate libraries of substituted thiazepines for Structure-Activity Relationship (SAR) profiling[4].
Analytical Characterization Standards
To ensure the integrity of the synthesized 2-chloro-N-[2-(phenylsulfanyl)phenyl]propanamide, the following analytical benchmarks must be met[3]:
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1H NMR (CDCl3, 400 MHz): Look for a distinct quartet around 4.5 ppm (1H, CH-Cl) and a doublet around 1.7 ppm (3H, CH3), confirming the propanamide stereocenter. The amide NH typically appears as a broad singlet around 8.5-9.0 ppm.
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LC-MS (ESI+): Expected [M+H]+ at m/z 292.0. The presence of a secondary peak at m/z 294.0 (~33% intensity) confirms the presence of the 37Cl isotope, validating the halogenated structure.
